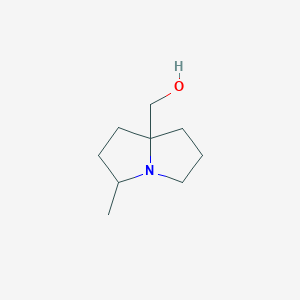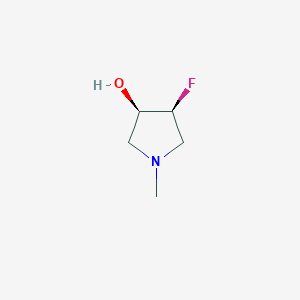
(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL is a chiral compound with significant potential in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL typically involves several steps, starting from commercially available precursors. One common method involves the enantioselective reduction of a suitable precursor, such as a fluorinated ketone, using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include low temperatures and specific solvents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of biocatalysts or enzyme-mediated reactions can be explored to achieve high enantioselectivity in an environmentally friendly manner.
化学反应分析
Types of Reactions
(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted pyrrolidines.
科学研究应用
Chemistry
In chemistry, (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity. It can also serve as a model compound for investigating the metabolism of fluorinated compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure may impart desirable properties, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3R,4S)-4-Hydroxy-1-methyl-pyrrolidin-3-OL: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
(3S,4R)-4-Fluoro-1-methyl-pyrrolidin-3-OL: The enantiomer of the compound, which may have different biological activities and properties.
(3R,4S)-4-Fluoro-1-ethyl-pyrrolidin-3-OL: Contains an ethyl group instead of a methyl group, which can affect its reactivity and interactions.
Uniqueness
(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group
属性
IUPAC Name |
(3R,4S)-4-fluoro-1-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLWAQYIDIFME-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@H](C1)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
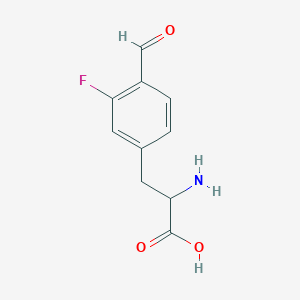
![6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one](/img/structure/B8240542.png)
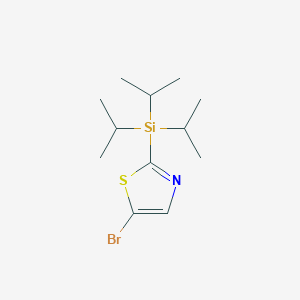
![Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8240559.png)
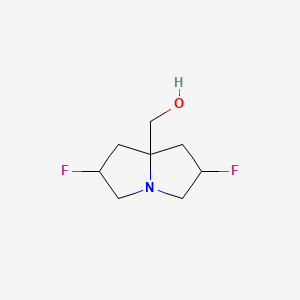

![(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B8240577.png)
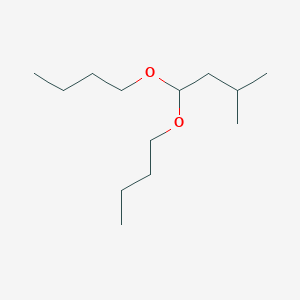
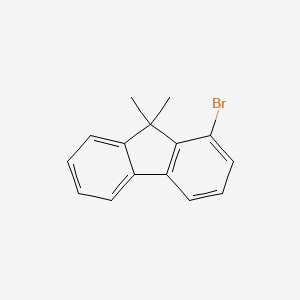
![3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate](/img/structure/B8240592.png)
![Phenol,2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-](/img/structure/B8240595.png)

